molecular formula C5H10ClNO4S2 B2640320 (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoicacidhydrochloride CAS No. 2413847-33-1

(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoicacidhydrochloride

Cat. No.: B2640320
CAS No.: 2413847-33-1
M. Wt: 247.71
InChI Key: UNYCMVYZPHQQBE-VKHMYHEASA-N
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Description

This compound, also referred to as L-Cystine dihydrochloride, is a disulfide-linked dimer of L-cysteine in its hydrochloride salt form. Its IUPAC name is (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid hydrochloride, with the molecular formula C₆H₁₂N₂O₄S₂·2HCl and CAS numbers 30925-07-6 (dihydrochloride form) and 56-89-3 (free L-Cystine base) . The hydrochloride salt enhances solubility in aqueous media, making it valuable in biochemical and pharmaceutical applications. Structurally, it features a central disulfide bond (-S-S-) connecting two cysteine moieties, each with protonated amino groups and carboxylate anions stabilized by hydrochloric acid .

Properties

IUPAC Name

(2R)-2-amino-3-(carboxymethyldisulfanyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S2.ClH/c6-3(5(9)10)1-11-12-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJHTTIXGKCYHS-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoicacidhydrochloride typically involves the formation of the disulfide bond through the oxidation of thiol groups. One common method is the reaction of cysteine with iodoacetic acid under controlled pH conditions to form the carboxymethylated derivative, followed by oxidation to form the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol.

    Substitution: The amino and carboxymethyl groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Molecular Formula

  • Formula : C5H10ClNO4S2
  • CAS Number : 82978-00-5

Protein Folding and Stability

The disulfide bond in (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride plays a crucial role in stabilizing protein structures. It can assist in the proper folding of proteins, which is essential for their functionality. This property is particularly useful in pharmaceutical applications where protein therapeutics are involved.

Antioxidant Properties

Research indicates that compounds similar to (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride exhibit antioxidant activities. They can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This application is vital in developing therapies for conditions related to oxidative damage, such as neurodegenerative diseases.

Therapeutic Potential

The compound's structural characteristics allow it to interact with various biological macromolecules, making it a candidate for drug development. Its potential therapeutic uses include:

  • Neuroprotection : By modulating oxidative stress pathways.
  • Cancer Therapy : As a possible agent that can affect tumor growth through redox modulation.

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride showed significant neuroprotective effects in cellular models subjected to oxidative stress. The compounds were able to stabilize cell membranes and reduce lipid peroxidation, suggesting their potential use in treating neurodegenerative diseases.

Case Study 2: Protein Therapeutics

In another study focusing on protein folding, researchers utilized (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride as a stabilizing agent for recombinant proteins. The results indicated improved yields and activity of the proteins produced, highlighting its utility in biopharmaceutical manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoicacidhydrochloride involves its interaction with biological molecules through the disulfide bond. This bond can undergo redox reactions, influencing the structure and function of proteins and enzymes. The compound may target specific molecular pathways involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

L-Cystine (Free Base)

  • Molecular Formula : C₆H₁₂N₂O₄S₂
  • CAS No.: 56-89-3
  • Key Differences: Lacks the hydrochloride counterions, reducing solubility in polar solvents. The free amino and carboxyl groups render it zwitterionic at physiological pH, whereas the hydrochloride form remains protonated, enhancing ionic interactions .
  • Applications : Integral to protein crosslinking and keratin synthesis. Less stable under reducing conditions compared to its hydrochloride salt .

Djenkolic Acid (DjA)

  • Molecular Formula : C₇H₁₄N₂O₄S₂
  • Structural Feature : Contains a methylene (-CH₂-) bridge instead of a disulfide bond, forming S,S'-methylenebis(cysteine) .
  • Key Differences: The methylene bridge confers greater resistance to reductive cleavage but introduces steric constraints. Classified as a nephrotoxin in humans, unlike the non-toxic L-Cystine derivatives .

(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic Acid Hydrochloride

  • Molecular Formula : C₁₃H₂₄Cl₃N₅O
  • CAS No.: 1326743-66-1
  • Structural Feature : Substituted with a phenylformamido group on the sulfanyl moiety, increasing lipophilicity .
  • Key Differences: The aromatic substituent alters pharmacokinetics, favoring membrane permeability but reducing aqueous solubility. Potential use in targeted drug delivery, unlike the metabolic role of L-Cystine derivatives .

(2R)-3-Chloro-2-hydroxypropanoic Acid

  • Molecular Formula : C₃H₅ClO₃
  • CAS No.: 61505-41-7
  • Structural Feature: A chloro-hydroxypropanoic acid derivative lacking sulfur or disulfide bonds .
  • Key Differences :
    • The chloro and hydroxy groups enable nucleophilic substitution reactions, unlike the redox-active disulfide in L-Cystine hydrochloride.
    • Used as a chiral building block in synthetic chemistry, contrasting with L-Cystine’s biological roles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Feature
(2R)-2-Amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride C₆H₁₂N₂O₄S₂·2HCl 313.22 30925-07-6 Disulfide bond, hydrochloride salt
L-Cystine (Free Base) C₆H₁₂N₂O₄S₂ 240.30 56-89-3 Disulfide bond, zwitterionic form
Djenkolic Acid (DjA) C₇H₁₄N₂O₄S₂ 254.33 N/A Methylene bridge, non-reducible
(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride C₁₃H₂₄Cl₃N₅O 372.73 1326743-66-1 Phenylformamido substituent
(2R)-3-Chloro-2-hydroxypropanoic Acid C₃H₅ClO₃ 124.53 61505-41-7 Chloro-hydroxypropanoic acid backbone

Biological Activity

(2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride is a complex organic compound characterized by its amino and carboxyl functional groups, along with a disulfide bond. This compound is significant due to its structural resemblance to standard amino acids and its potential roles in biochemical processes, particularly those involving redox reactions and protein folding.

PropertyValue
Molecular FormulaC₆H₁₂N₂O₄S₂
Molecular Weight240.3 g/mol
XLogP3-6.3
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count8
Rotatable Bond Count7
Topological Polar Surface Area177 Ų

The presence of the disulfide bond suggests that this compound can participate in various biochemical interactions, which are critical for maintaining the structure and function of proteins .

The biological activity of (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride is primarily linked to its role in redox biology. The disulfide bond can undergo reduction and oxidation reactions, which are essential for various cellular processes, including:

  • Protein Folding : Disulfide bonds stabilize protein structures.
  • Antioxidant Activity : The compound may act as a reducing agent, scavenging free radicals and protecting cells from oxidative stress.
  • Enzyme Function : It can influence enzyme activities by modifying thiol groups in active sites .

Case Studies and Research Findings

  • Antioxidant Properties : A study demonstrated that compounds with disulfide linkages exhibit significant antioxidant activity, which can be beneficial in preventing cellular damage from oxidative stress. The compound's ability to donate electrons plays a crucial role in this mechanism.
  • Protein Interaction Studies : Research has shown that (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride can interact with various proteins, affecting their conformation and function. This interaction is particularly relevant in therapeutic contexts where modulation of protein activity is desired .
  • Synthesis and Applications : The synthesis of this compound often involves the manipulation of simpler amino acids and thiol-containing compounds, highlighting its versatility in both research and pharmaceutical applications. Its derivatives are being explored for use in drug delivery systems due to their unique chemical properties .

Potential Applications

  • Pharmaceutical Development : Due to its structural characteristics, this compound may serve as a scaffold for developing new drugs targeting oxidative stress-related diseases.
  • Biochemical Research : It can be utilized as a tool for studying protein dynamics and interactions within cellular environments.

Q & A

Basic: What are the recommended synthetic routes for (2R)-2-amino-3-[(carboxymethyl)disulfanyl]propanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling cysteine derivatives with carboxymethyl disulfide precursors. Key steps include:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during disulfide bond formation .
  • Disulfide bond formation : Employ oxidative coupling (e.g., iodine/H2O2) under controlled pH (6–7) to avoid over-oxidation .
  • Hydrochloride salt preparation : React the free base with HCl in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to enhance purity .
    Optimization Tips :
  • Monitor reaction temperature (20–25°C) to prevent racemization.
  • Use HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) to track intermediates and final product purity .

Basic: How does the hydrochloride salt form influence the solubility and stability of this compound in aqueous solutions?

Methodological Answer:
The hydrochloride salt improves aqueous solubility due to ionic interactions, critical for biological assays.

  • Solubility : >50 mg/mL in water at pH 2–3, decreasing at neutral pH due to zwitterionic formation .
  • Stability :
    • Thermal : Stable at ≤25°C for 24 hours in aqueous buffer (pH 3–5); degradation accelerates above 40°C .
    • Photolytic : Store in amber vials under inert gas (N2) to prevent disulfide bond cleavage via UV exposure .

Advanced: What analytical techniques are most effective for characterizing the disulfide bond and confirming the stereochemical configuration of this compound?

Methodological Answer:

  • Disulfide Bond Confirmation :
    • Raman Spectroscopy : Peaks at 510–525 cm<sup>−1</sup> (S–S stretching) and 2550–2580 cm<sup>−1</sup> (S–H, if present) .
    • LC-MS/MS : Fragmentation patterns (e.g., m/z 121 for cysteine-SH) to detect disulfide bond integrity .
  • Stereochemical Analysis :
    • X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/water) .
    • Chiral HPLC : Use a Chirobiotic T column (20% MeOH in 0.1% NH4OAc, 1 mL/min) to separate enantiomers .

Advanced: How does the compound's disulfide moiety participate in redox interactions within biological systems, and what experimental models are suitable for studying these interactions?

Methodological Answer:
The disulfide bond acts as a redox switch, influencing protein binding and enzymatic activity.

  • Redox Studies :
    • In vitro : Use glutathione (GSH/GSSG) buffers to simulate cellular redox environments. Monitor thiol-disulfide exchange via Ellman’s assay (412 nm) .
    • In vivo : Transfect HEK-293 cells with roGFP2-Orp1 biosensors to track real-time redox changes .
  • Biological Models :
    • C. elegans : Assess lifespan extension under oxidative stress (e.g., paraquat exposure) .
    • Enzyme Inhibition Assays : Test inhibition of thioredoxin reductase (IC50 values via NADPH oxidation at 340 nm) .

Advanced: What strategies mitigate racemization during synthesis, and how is enantiomeric purity validated?

Methodological Answer:

  • Racemization Mitigation :
    • Use low-temperature (0–4°C) coupling reactions with DIC/HOBt activation .
    • Avoid prolonged exposure to basic conditions (pH >8) during deprotection .
  • Purity Validation :
    • Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards (e.g., negative Cotton effect at 210–220 nm for R-configuration) .
    • Marfey’s Reagent : Derivatize with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and analyze via HPLC to quantify D/L ratios .

Advanced: How do environmental factors (pH, temperature) influence the compound's stability in long-term storage?

Methodological Answer:

  • pH-Dependent Stability :
    • Acidic (pH 2–4) : Stable for >6 months at −20°C; degradation products (e.g., cysteine) increase <2% .
    • Neutral (pH 7) : Hydrolysis of disulfide bonds occurs within weeks; add 1 mM EDTA to chelate metal ions .
  • Temperature :
    • Lyophilized Form : Stable for 12 months at −80°C with <0.5% degradation .
    • Accelerated Testing : Use Arrhenius modeling (25°C, 40°C, 60°C) to predict shelf life .

Advanced: What computational methods predict the compound's interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Docking Studies :
    • Software : AutoDock Vina or Schrödinger Glide with AMBER force fields .
    • Targets : Model binding to thioredoxin (PDB ID: 1ERT) using flexible side-chain sampling .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to assess stability of disulfide bonds in aqueous lipid bilayers .
    • Analyze hydrogen bonding (e.g., between carboxylate groups and Arg/Lys residues) using VMD .

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